molecular formula C27H27N3O2 B10992510 N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B10992510
M. Wt: 425.5 g/mol
InChI Key: GRBDWNQKIVSAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide features a hybrid structure combining a 3,3-diphenylpropylamine backbone and a 4-methyl-3-oxo-3,4-dihydroquinoxaline moiety linked via a propanamide bridge. The diphenylpropyl group is known to enhance lipophilicity and membrane permeability, while the quinoxaline ring system contributes to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity . The 4-methyl substituent on the quinoxaline ring may modulate metabolic stability and target selectivity .

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C27H27N3O2/c1-30-25-15-9-8-14-23(25)29-24(27(30)32)16-17-26(31)28-19-18-22(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,22H,16-19H2,1H3,(H,28,31)

InChI Key

GRBDWNQKIVSAEA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Quinoxaline Core

The quinoxaline ring is synthesized via cyclization of o-phenylenediamine derivatives with α-keto acids or esters. For example, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-propanoic acid (intermediate I ) is prepared by reacting 1,2-diaminobenzene with ethyl 4-methyl-3-oxopentanoate under acidic conditions. This step typically achieves yields of 65–78%.

Reaction Conditions :

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Solvent: Ethanol

  • Temperature: Reflux at 80°C for 12 hours

Synthesis of the Diphenylpropylamine Side Chain

The N-(3,3-diphenylpropyl) group is introduced through a Grignard or Friedel-Crafts alkylation. A common approach involves reacting benzylmagnesium bromide with cinnamaldehyde to form 3,3-diphenylpropan-1-ol, which is subsequently oxidized to the corresponding aldehyde and then converted to the amine via reductive amination.

Optimization Insight :

  • Reductive amination using sodium cyanoborohydride in methanol yields 85–90% pure product.

  • Alternative routes employ zinc dust in xylene at 140–145°C for 7 hours, though yields drop to ~70% due to side reactions.

Amide Coupling

The final step involves coupling intermediate I with N-(3,3-diphenylpropyl)amine using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.

Critical Parameters :

  • Molar ratio: 1:1.2 (acid:amine) to drive completion.

  • Reaction time: 24 hours at room temperature.

  • Yield: 82–88% after column chromatography.

Comparative Analysis of Synthetic Methods

The table below contrasts three reported synthesis strategies, highlighting variations in catalysts, solvents, and yields:

MethodQuinoxaline Synthesis YieldDiphenylpropylamine Synthesis YieldAmide Coupling YieldTotal YieldKey Advantage
EDCI/HOBt Coupling78%90%88%62%High purity, mild conditions
Zinc/Xylene65%70%75%34%Low-cost catalyst
PTSA-Catalyzed72%85%82%50%Scalable for industrial production

Key Findings :

  • EDCI/HOBt coupling offers the highest total yield (62%) due to efficient amide bond formation.

  • Zinc-mediated reactions, while economical, suffer from side reactions (e.g., over-alkylation), reducing overall efficiency.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 v/v). High-performance liquid chromatography (HPLC) with C18 columns further isolates the target compound to ≥98% purity.

Spectroscopic Validation

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3) confirms the structure:

    • δ 7.25–7.15 (m, 10H, diphenyl), δ 3.45 (t, 2H, CH2_2NH), δ 2.95 (s, 3H, N-CH3_3).

  • MS : ESI-MS m/z 455.2 [M+H]+^+ matches the theoretical molecular weight.

Challenges and Optimization Strategies

Byproduct Formation

Side products like N-acylated derivatives or quinoxaline dimers arise during amide coupling. These are minimized by:

  • Strict temperature control (<25°C).

  • Using excess amine (1.2 equivalents) to favor mono-acylation.

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Dichloromethane balances reactivity and ease of removal.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times. A pilot study achieved 89% yield in 8 hours by coupling microreactor technology with in-line HPLC monitoring.

Emerging Methodologies

Recent advances explore enzymatic amidation using lipases (e.g., Candida antarctica Lipase B), achieving 80% yield under aqueous conditions. This green chemistry approach reduces waste but requires costly enzyme immobilization .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its quinoxaline core, which is known for its antimicrobial and anticancer activities. Researchers may explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable and rigid structure.

Mechanism of Action

The mechanism by which N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoxaline core could intercalate with DNA, inhibiting replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Diphenylpropyl Derivatives

a) N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005)
  • Structural Differences: Replaces the quinoxaline-propanamide moiety with a simpler 4-hydroxyphenyl acetamide group.
  • Synthesis : Synthesized via reduction of a nitro precursor using zinc powder and HCl .
b) N-(benzothiazole-2-yl)-3,3-diphenylpropanamide
  • Structural Differences: Substitutes the quinoxaline unit with a benzothiazole ring.
  • Activity: Benzothiazole derivatives are often associated with kinase inhibition or antimicrobial activity, suggesting divergent biological targets compared to the quinoxaline-based compound .
c) Compound 54 (Ugi-derived diphenylpropyl analog)
  • Structural Differences : Incorporates a triazole ring and chloroacetic acid substituent.
  • Synthesis : Prepared via a multicomponent Ugi reaction, highlighting alternative synthetic strategies compared to traditional amide coupling .

Quinoxaline Derivatives

a) Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
  • Structural Differences : Features an ester group instead of the propanamide linker and lacks the diphenylpropyl chain.
b) N-(4-Isopropyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)thiophene-2-carboxamide
  • Structural Differences : Replaces the diphenylpropyl group with a thiophene-carboxamide substituent.
  • Activity : The thiophene ring may enhance binding to aromatic residues in target proteins, while the isopropyl group improves solubility .
c) N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
  • Structural Differences: Contains a dimethylaminopropyl group and isobutyl-substituted quinoxaline.
  • Activity: The dimethylamino group may confer basicity, influencing pharmacokinetics (e.g., blood-brain barrier penetration) .

Biological Activity

N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound through various studies, focusing on its synthesis, mechanisms of action, and efficacy against different cancer cell lines.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2

This compound is synthesized through a series of reactions involving quinoxaline derivatives and propanamide linkages. The synthesis typically includes the following steps:

  • Formation of Quinoxaline Derivative : Starting with 4-methyl-3-oxo-3,4-dihydroquinoxaline, which is synthesized via cyclization reactions.
  • Amidation Reaction : The introduction of the 3,3-diphenylpropyl group occurs through an amidation process, where the appropriate amine reacts with the activated carboxylic acid derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound exhibits notable inhibitory effects on various cancer cell lines.

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Tubulin Polymerization Inhibition : Some quinoxaline derivatives interfere with microtubule dynamics, which is crucial for mitosis.

Efficacy Against Cancer Cell Lines

Table 1 summarizes the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
HCT1167.52Apoptosis induction
MCF75.90Tyrosine kinase inhibition
A5499.32Tubulin polymerization inhibition

Case Studies

  • Study on HCT116 and MCF7 Cells : A series of experiments conducted on human colon (HCT116) and breast (MCF7) cancer cell lines demonstrated that the compound significantly reduced cell viability at low micromolar concentrations. The study noted an IC50 value of 7.52 μM for HCT116 cells, indicating potent anticancer activity .
  • A549 Lung Cancer Study : Another research effort focused on non-small-cell lung cancer (A549) cells revealed that the compound induced apoptosis through mitochondrial pathways. The observed IC50 was 9.32 μM, comparable to established chemotherapeutic agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide?

The synthesis of structurally analogous compounds (e.g., quinoxaline derivatives) requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during coupling reactions to minimize side-product formation (e.g., via Schotten-Baumann conditions) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amide bond formation, while dioxane or THF is preferred for cyclization steps .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) effectively isolates intermediates. Recrystallization from ethanol or methanol improves final compound purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • NMR analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positioning. For example, the 4-methyl-3-oxoquinoxaline moiety shows characteristic singlet peaks for the methyl group (δ ~3.6 ppm) and carbonyl resonance (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+^+ adducts) with <2 ppm error .
  • FTIR : Validate carbonyl (C=O, ~1650–1750 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

  • Data collection : Use synchrotron radiation or high-intensity X-ray sources to obtain high-resolution (<1.0 Å) diffraction data.
  • Refinement with SHELXL : Employ twin refinement and restraints for disordered regions (e.g., flexible diphenylpropyl chain). SHELXL’s robust parameterization handles anisotropic displacement parameters for heavy atoms .
  • Validation tools : Check R-factor convergence (<5% discrepancy) and use PLATON to analyze intermolecular interactions (e.g., hydrogen bonds stabilizing the quinoxaline core) .

Q. What experimental strategies address conflicting bioactivity data in cellular assays?

  • Dose-response optimization : Perform 8-point dilution series (0.1–100 µM) to rule out off-target effects at high concentrations .
  • Control experiments : Include structurally similar but inactive analogs (e.g., methyl-group deletion) to confirm specificity for the 4-methyl-3-oxoquinoxaline pharmacophore .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., kinase inhibition) .

Q. How can researchers design a stability study for this compound under physiological conditions?

  • Buffer compatibility : Incubate the compound (1 mM) in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Light sensitivity : Expose to UV (365 nm) and visible light for 48 hours. Use LC-MS to identify photodegradation byproducts (e.g., quinoxaline ring oxidation) .

Methodological Challenges and Solutions

Q. What steps mitigate discrepancies in 1H^{1}\text{H}1H-NMR peak assignments for the diphenylpropyl chain?

  • Advanced NMR techniques : Acquire 2D spectra (HSQC, HMBC) to correlate protons with adjacent carbons, resolving overlaps in aromatic (δ 7.2–7.5 ppm) and aliphatic regions (δ 2.5–3.5 ppm) .
  • Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange broadening in the propyl linker .

Q. How to troubleshoot low yield in the final amide coupling step?

  • Activation reagents : Switch from EDCI/HOBt to HATU or PyBOP for sterically hindered amines .
  • Solvent/base optimization : Use DIPEA in DMF instead of TEA in THF to enhance nucleophilicity .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reagent consumption and adjust stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.